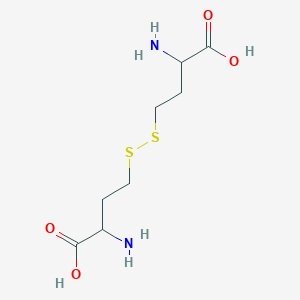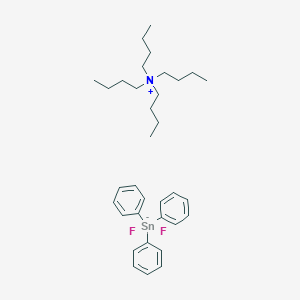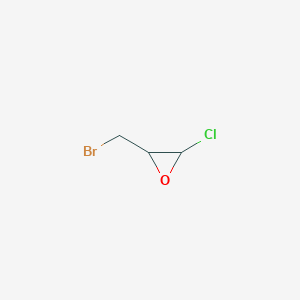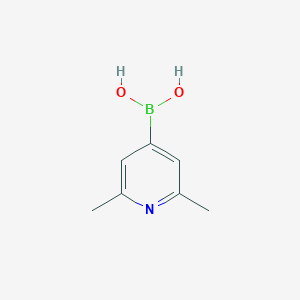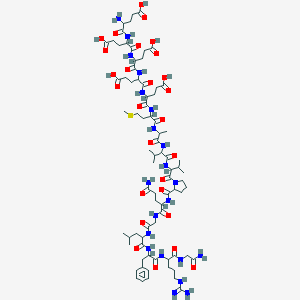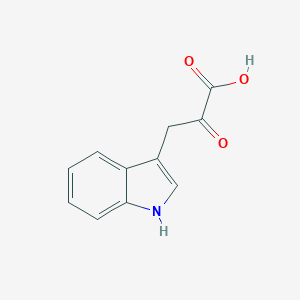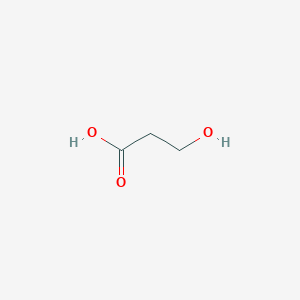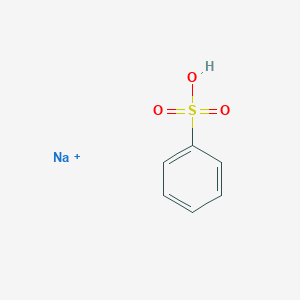
苯磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium benzenesulfonate is an organic compound with the chemical formula C6H5SO3Na. It appears as a white, water-soluble solid and is commonly used in various industrial applications, including detergents and surfactants . The compound is produced by the neutralization of benzenesulfonic acid with sodium hydroxide .
科学研究应用
Sodium benzenesulfonate has a wide range of applications in scientific research:
作用机制
. . . .
Mode of Action
Sodium benzenesulfonate interacts with its targets by reducing the surface tension between oil and water . This makes it easier for water to penetrate oily or greasy substances, thereby enhancing the cleaning power of detergents . In industrial applications, sodium benzenesulfonate can serve as nucleation sites for crystal growth, promoting the enhancement of crystallinity .
Biochemical Pathways
The biochemical pathways affected by sodium benzenesulfonate are primarily related to its surfactant properties. By reducing the surface tension between oil and water, it affects the emulsification process, which is a key pathway in the removal of oil and grease from surfaces .
Result of Action
The result of sodium benzenesulfonate’s action is the effective removal of oil and grease from surfaces, making it a valuable component in detergents . In industrial applications, it can enhance the crystallinity of materials .
Action Environment
The action of sodium benzenesulfonate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the hardness of the water in which it is dissolved. Furthermore, its stability could be influenced by factors such as pH and temperature .
生化分析
Biochemical Properties
Sodium benzenesulfonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various enzymes, including lactate dehydrogenase and superoxide dismutase. These interactions often involve the binding of sodium benzenesulfonate to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, sodium benzenesulfonate can interact with proteins involved in cell signaling pathways, affecting their function and stability.
Cellular Effects
Sodium benzenesulfonate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to sodium benzenesulfonate can lead to changes in the expression of genes involved in oxidative stress responses and aerobic denitrification . This compound can also induce the production of reactive oxygen species, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, sodium benzenesulfonate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Sodium benzenesulfonate can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium benzenesulfonate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that sodium benzenesulfonate can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to sodium benzenesulfonate can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of sodium benzenesulfonate can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, sodium benzenesulfonate can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
Sodium benzenesulfonate is involved in various metabolic pathways, including those related to its degradation and utilization. It can interact with enzymes involved in sulfonation and desulfonation reactions, affecting the metabolic flux and levels of metabolites . The compound can also influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Transport and Distribution
Within cells and tissues, sodium benzenesulfonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effects on cellular function .
Subcellular Localization
Sodium benzenesulfonate can localize to specific subcellular compartments, where it exerts its effects on cellular activity and function. This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of sodium benzenesulfonate can affect its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Sodium benzenesulfonate is synthesized through the sulfonation of benzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide . The reaction can be summarized as follows:
Sulfonation: Benzene reacts with concentrated sulfuric acid to form benzenesulfonic acid.
Neutralization: Benzenesulfonic acid is then neutralized with sodium hydroxide to produce sodium benzenesulfonate.
Industrial Production Methods: In industrial settings, the sulfonation process is typically carried out in large reactors where benzene is mixed with sulfuric acid under controlled temperatures. The resulting benzenesulfonic acid is then neutralized with sodium hydroxide to form sodium benzenesulfonate .
Types of Reactions:
Desulfonation: Heating sodium benzenesulfonate in a strong base results in desulfonation, producing phenol after acid workup.
Substitution Reactions: Sodium benzenesulfonate can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Strong Bases: Used in desulfonation reactions to produce phenol.
Nucleophiles: Employed in substitution reactions to replace the sulfonate group with other functional groups.
Major Products:
相似化合物的比较
Benzenesulfonic Acid: The parent compound of sodium benzenesulfonate, used in similar applications but differs in its acidic nature.
Sodium Dodecyl Benzenesulfonate: A surfactant with a longer alkyl chain, commonly used in detergents and cleaning agents.
Uniqueness: Sodium benzenesulfonate is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant and reagent in various chemical and industrial processes .
属性
CAS 编号 |
515-42-4 |
|---|---|
分子式 |
C6H6NaO3S |
分子量 |
181.17 g/mol |
IUPAC 名称 |
sodium;benzenesulfonate |
InChI |
InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI 键 |
FBFFQFUYOBLDGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
颜色/形态 |
CRYSTALS NEEDLES OR LEAFLETS FROM WATER |
Key on ui other cas no. |
515-42-4 8046-53-5 |
Pictograms |
Irritant |
相关CAS编号 |
98-11-3 (Parent) |
溶解度 |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN HOT ALCOHOL |
同义词 |
enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


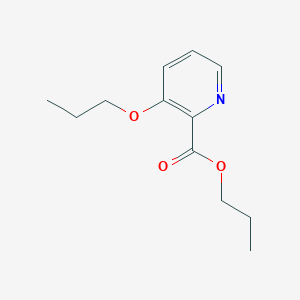
![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
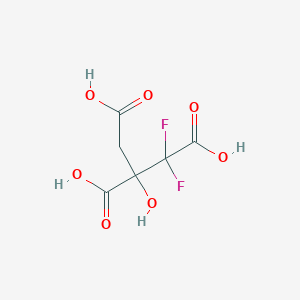
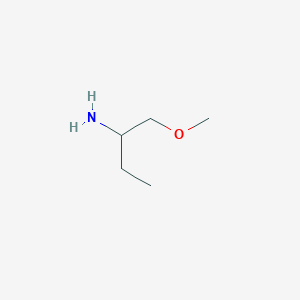
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
